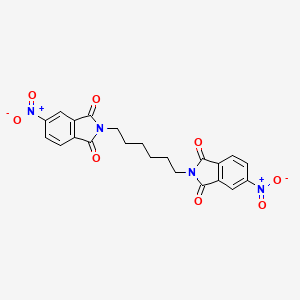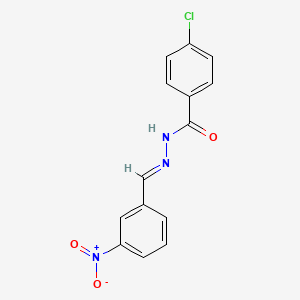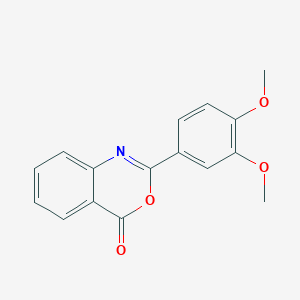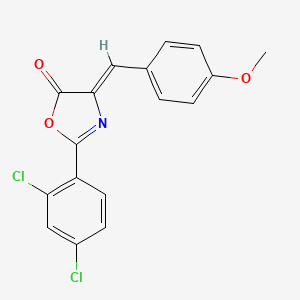![molecular formula C16H13Cl4NOS B11709400 2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11709400.png)
2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2,2,2-trichloro-1-[(4-chlorophényl)sulfanyl]éthyl)-2-phénylacétamide est un composé organique complexe caractérisé par sa structure unique, qui comprend des groupes phényle, trichloro et chlorophényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(2,2,2-trichloro-1-[(4-chlorophényl)sulfanyl]éthyl)-2-phénylacétamide implique généralement plusieurs étapes, commençant par la préparation de composés intermédiaires. Une méthode courante implique la réaction du 2-phénylacétamide avec le 2,2,2-trichloro-1-[(4-chlorophényl)sulfanyl]éthanol dans des conditions contrôlées. La réaction est généralement effectuée en présence d'un catalyseur et d'un solvant appropriés pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend souvent des étapes de purification telles que la recristallisation ou la chromatographie pour éliminer les impuretés et obtenir le produit final sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2,2,2-trichloro-1-[(4-chlorophényl)sulfanyl]éthyl)-2-phénylacétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe trichloro en dérivés moins chlorés.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe trichloro est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène pour l'oxydation, des réducteurs comme l'hydrure de lithium aluminium pour la réduction et des nucléophiles comme les amines pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour garantir le résultat souhaité.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire une variété de dérivés en fonction du nucléophile impliqué.
Applications de la recherche scientifique
Le N-(2,2,2-trichloro-1-[(4-chlorophényl)sulfanyl]éthyl)-2-phénylacétamide a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme matière première pour la préparation de molécules plus complexes.
Biologie : La structure unique du composé en fait un candidat pour étudier les interactions biologiques et les effets thérapeutiques potentiels.
Médecine : Des recherches sont en cours pour explorer son potentiel comme intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme composant dans les processus de fabrication chimique.
Mécanisme d'action
Le mécanisme par lequel le N-(2,2,2-trichloro-1-[(4-chlorophényl)sulfanyl]éthyl)-2-phénylacétamide exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Les groupes trichloro et chlorophényle jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut interagir avec des enzymes ou des récepteurs, entraînant divers effets biologiques. Des études détaillées sont nécessaires pour élucider les voies exactes et les cibles moléculaires impliquées.
Applications De Recherche Scientifique
2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which 2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide exerts its effects involves interactions with specific molecular targets. The trichloro and chlorophenyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2,2,2-trichloro-1-(4-chloroanilino)éthyl)-2-phénylacétamide
- N-(2,2,2-trichloro-1-(4-nitroanilino)éthyl)-2-phénylacétamide
- N-(2,2,2-trichloro-1-(2,4-dichlorophénylamino)éthyl)-2-phénylacétamide
Unicité
Comparé aux composés similaires, le N-(2,2,2-trichloro-1-[(4-chlorophényl)sulfanyl]éthyl)-2-phénylacétamide est unique en raison de la présence du groupe sulfanyl, qui confère des propriétés chimiques et une réactivité distinctes. Cette unicité en fait un composé précieux pour des applications et des études de recherche spécifiques.
Propriétés
Formule moléculaire |
C16H13Cl4NOS |
|---|---|
Poids moléculaire |
409.2 g/mol |
Nom IUPAC |
2-phenyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]acetamide |
InChI |
InChI=1S/C16H13Cl4NOS/c17-12-6-8-13(9-7-12)23-15(16(18,19)20)21-14(22)10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,21,22) |
Clé InChI |
SCAVMFDCXLWEMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(2-oxo-2-{(2E)-2-[(2E)-3-phenylprop-2-enylidene]hydrazino}ethyl)benzamide](/img/structure/B11709321.png)

![9-bromo-7-phenyl-7H-benzo[c]carbazole](/img/structure/B11709331.png)
![2-(4-methylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11709333.png)
![3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709339.png)

![4-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709347.png)

![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11709368.png)


![3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol](/img/structure/B11709399.png)
![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)
